

Application Notes and Protocols: Leptin (93-105)

Human in Cell Culture

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Compound of Interest

Compound Name: *Leptin (93-105), human*

Cat. No.: *B15598952*

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Introduction

Leptin, a 167-amino acid peptide hormone primarily synthesized by adipose tissue, is a key regulator of energy homeostasis. The human Leptin (93-105) fragment is a specific peptide sequence within the full-length leptin protein. While extensive research has elucidated the roles of full-length leptin, the specific functions of its fragments are an emerging area of investigation. These application notes provide detailed protocols and summarize available data for the use of human Leptin (93-105) in cell culture experiments, with a focus on its effects on steroidogenesis and cell proliferation.

Biological Context

Full-length leptin exerts its effects by binding to the leptin receptor (ObR), a member of the class I cytokine receptor family. This interaction activates several intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K) pathways. These signaling cascades regulate the transcription of genes involved in appetite, metabolism, and other physiological processes.

Studies on leptin fragments suggest they may have distinct biological activities and interact differently with leptin receptor isoforms. Research on the Leptin (93-105) fragment has indicated its potential role in modulating adrenocortical function.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of Leptin (93-105) on rat adrenocortical cells. These findings demonstrate a biphasic dose-dependent effect on both steroid secretion and cell proliferation.

Table 1: Effect of Leptin (93-105) on Corticosterone Secretion in Cultured Rat Adrenocortical Cells[1]

Concentration of Leptin (93-105)	Change in Corticosterone Secretion
10^{-8} M	Stimulation
10^{-6} M	Inhibition

Table 2: Effect of Leptin (93-105) on Cell Proliferation in Cultured Rat Adrenocortical Cells[1]

Concentration of Leptin (93-105)	Effect on Cell Proliferation
10^{-8} M	Proliferogenic (Stimulatory)
10^{-6} M	Antiproliferogenic (Inhibitory)

Experimental Protocols

The following protocols are based on methodologies used in published studies and can be adapted for use with relevant human cell lines, such as the NCI-H295R human adrenocortical carcinoma cell line, which is known to express leptin receptors and is a model for steroidogenesis.[2][3][4]

Protocol 1: Assessment of Steroid Hormone Secretion

This protocol details the steps to measure the effect of Leptin (93-105) on steroid hormone (e.g., cortisol, aldosterone) secretion from adrenal cells.

Materials:

- Leptin (93-105) human peptide

- NCI-H295R cells (or other suitable adrenal cell line)
- Complete culture medium (e.g., DMEM/F12 supplemented with serum and appropriate factors)
- Serum-free culture medium
- Assay kits for cortisol and/or aldosterone (e.g., ELISA)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

Procedure:

- **Cell Seeding:** Seed NCI-H295R cells in 96-well plates at a density of 1×10^5 cells/well in complete culture medium and incubate for 24 hours to allow for cell attachment.
- **Serum Starvation:** After 24 hours, replace the complete medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
- **Peptide Treatment:** Prepare fresh solutions of Leptin (93-105) in serum-free medium at various concentrations (e.g., 10^{-10} M, 10^{-8} M, 10^{-6} M). A vehicle control (serum-free medium without the peptide) should be included.
- **Incubation:** Remove the serum-free medium from the cells and add the prepared peptide solutions. Incubate for 24-48 hours.
- **Supernatant Collection:** After the incubation period, collect the cell culture supernatant from each well.
- **Hormone Quantification:** Measure the concentration of cortisol and/or aldosterone in the collected supernatants using a suitable immunoassay kit, following the manufacturer's instructions.
- **Data Analysis:** Normalize the hormone concentrations to the cell number or total protein content in each well. Compare the hormone levels in the peptide-treated groups to the vehicle control group.

Protocol 2: Cell Proliferation Assay

This protocol outlines the procedure to determine the effect of Leptin (93-105) on the proliferation of adrenal cells.

Materials:

- Leptin (93-105) human peptide
- NCI-H295R cells
- Complete culture medium
- Serum-free culture medium
- Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

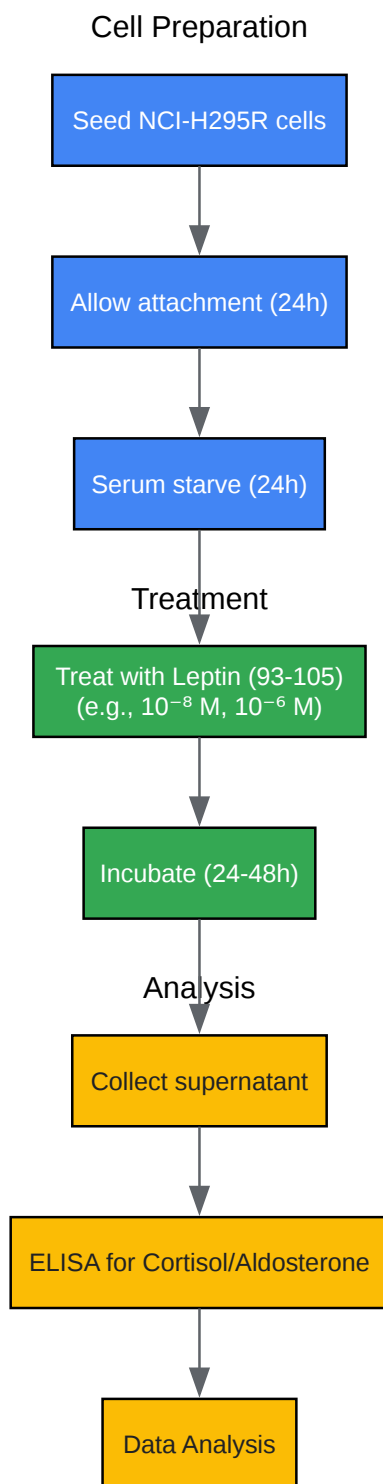
Procedure:

- **Cell Seeding:** Seed NCI-H295R cells in 96-well plates at a density of 5×10^3 cells/well in complete culture medium and allow them to attach overnight.
- **Serum Starvation:** Replace the complete medium with serum-free medium and incubate for 24 hours.
- **Peptide Treatment:** Add Leptin (93-105) at various concentrations (e.g., 10^{-10} M, 10^{-8} M, 10^{-6} M) to the wells. Include a vehicle control.
- **Incubation:** Incubate the cells for 24, 48, and 72 hours.
- **Proliferation Measurement:** At each time point, assess cell proliferation using a chosen assay kit according to the manufacturer's protocol.
- **Data Analysis:** Compare the absorbance readings of the peptide-treated wells to the vehicle control wells to determine the percentage change in cell proliferation.

Signaling Pathways and Visualizations

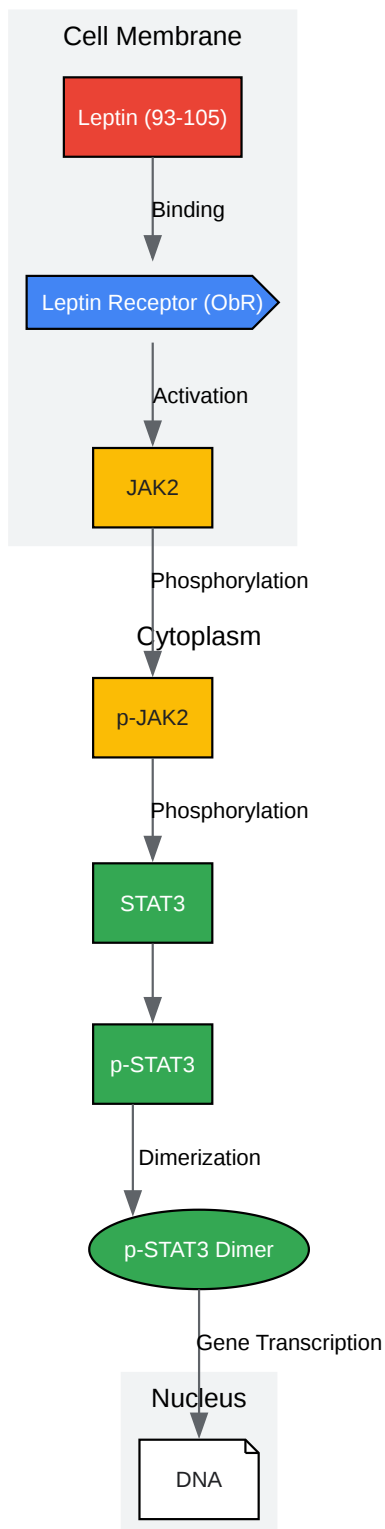
While the specific signaling pathways activated by the Leptin (93-105) fragment have not been fully elucidated, it is hypothesized that it may interact with the same or similar pathways as full-length leptin. The primary signaling cascades for full-length leptin are the JAK/STAT and PI3K pathways.

Experimental Workflow for Steroidogenesis Assay

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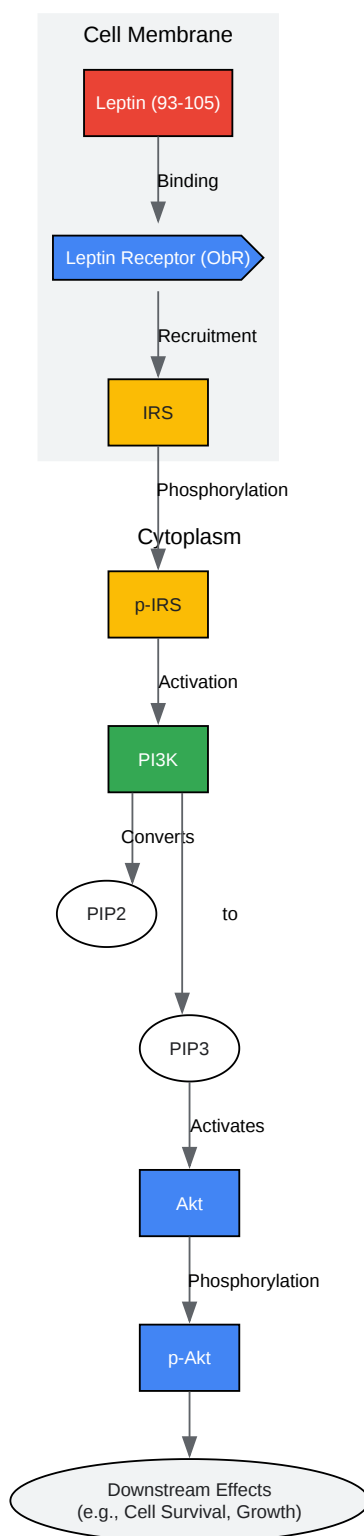
Caption: Workflow for assessing steroidogenesis in response to Leptin (93-105).

Putative JAK/STAT Signaling Pathway for Leptin (93-105)

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Caption: Putative JAK/STAT signaling cascade activated by Leptin (93-105).

Putative PI3K Signaling Pathway for Leptin (93-105)

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Caption: Putative PI3K signaling cascade initiated by Leptin (93-105).

Conclusion

The human Leptin (93-105) fragment presents an intriguing area of research with potential applications in understanding the nuanced regulation of adrenal function and cell proliferation. The provided protocols offer a starting point for investigating its effects in a human cell context. Further research is warranted to confirm the biphasic effects observed in rat cells in human cell lines and to definitively elucidate the specific signaling mechanisms of this peptide fragment. These investigations will be crucial for drug development professionals exploring the therapeutic potential of leptin-related peptides.

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